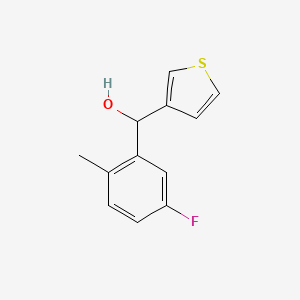

3-Fluoro-6-methylphenyl-(3-thienyl)methanol

Description

3-Fluoro-6-methylphenyl-(3-thienyl)methanol is a synthetic organic compound featuring a fluorinated and methyl-substituted phenyl group linked to a 3-thienyl moiety via a methanol bridge. The 3-thienyl group, a five-membered aromatic heterocycle containing sulfur, is known for its role in medicinal chemistry due to its electronic properties and metabolic stability .

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-2-3-10(13)6-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGUEJXFGFWFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(3-thienyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 3-thienylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(3-thienyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, NaBH4, ethanol or THF as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-Fluoro-6-methylphenyl-(3-thienyl)ketone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | 3-Fluoro-6-methylphenyl-(3-thienyl)ketone | KMnO4, CrO3 |

| Reduction | Alcohol derivative | LiAlH4, NaBH4 |

| Substitution | Various derivatives | NaOMe, KOtBu |

Biology

- Biological Activity: Research indicates that this compound may exhibit significant biological activities, including potential interactions with various biomolecules. Its fluorine atom enhances lipophilicity and bioavailability, making it a promising candidate for drug development.

Medicine

- Therapeutic Potential: Studies have explored its anti-inflammatory and antimicrobial properties. The compound's interaction with specific molecular targets can modulate biochemical pathways, suggesting its utility in therapeutic applications.

Case Study: Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit inflammatory responses in cell lines, indicating potential applications in treating conditions like arthritis or other inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its versatility in organic synthesis makes it valuable for creating novel compounds with tailored properties.

Summary of Key Findings

- Chemical Versatility: Acts as a building block for complex organic syntheses.

- Biological Potential: Investigated for anti-inflammatory and antimicrobial activities.

- Industrial Relevance: Used in producing specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Di(3-thienyl)methanol

- Structure: Contains two 3-thienyl groups linked by a methanol bridge.

- Activity : Exhibits potent concentration-dependent anticancer effects against T98G cells (IC₅₀ ~20 µg/mL) with minimal cytotoxicity in HEK cells at effective doses .

- Key Difference: The absence of a fluorinated phenyl group in di(3-thienyl)methanol may reduce its selectivity or pharmacokinetic profile compared to 3-Fluoro-6-methylphenyl-(3-thienyl)methanol.

3-Fluoro-6-methylphenyl-(2-thienyl)methanol

- Structure : Substitutes the 3-thienyl group with a 2-thienyl isomer.

- 88:12 er for 3-thienyl analogs) .

- Key Difference : The 2-thienyl position may alter metabolic stability or receptor interactions due to proximity of the sulfur atom to the reactive site.

4-Isopropylphenyl-(3-thienyl)methanol

- Structure : Replaces the 3-fluoro-6-methylphenyl group with a 4-isopropylphenyl moiety.

- Activity: No biological data provided, but the bulky isopropyl group may enhance hydrophobic interactions in nonpolar environments compared to the fluorine and methyl substituents .

3-Furyl-(3-methoxyphenyl)methanol

- Structure : Replaces the 3-thienyl group with a furyl ring and substitutes the phenyl group with a methoxy moiety.

Data Table: Structural and Functional Comparison

Key Findings and Implications

Thienyl Position Matters : The 3-thienyl group in the target compound may offer metabolic advantages over 2-thienyl analogs, though the latter show superior enantioselectivity in synthetic reactions .

Fluorine’s Role: The 3-fluoro-6-methylphenyl group likely enhances target binding via hydrophobic and electronic effects compared to non-fluorinated analogs like di(3-thienyl)methanol.

Cytotoxicity Profile: Structural analogs with thienyl groups exhibit low cytotoxicity in normal cells, suggesting a favorable safety profile for the target compound .

Biological Activity

3-Fluoro-6-methylphenyl-(3-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a thienyl moiety , which are known to enhance biological activity through various mechanisms. The presence of the hydroxymethyl group allows for potential interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances lipophilicity, which can improve bioavailability and facilitate binding to hydrophobic sites on proteins. Additionally, the compound may undergo metabolic transformations that can further influence its biological effects.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological activities, including:

- Anticancer Activity : Similar thienyl compounds have been shown to induce cell death in cancer cell lines, such as T98G (brain cancer) cells. Studies demonstrated that treatment with related compounds resulted in significant growth inhibition and cytotoxic effects at higher concentrations .

- Enzyme Inhibition : Compounds analogous to this compound have displayed enzyme inhibition properties, suggesting potential applications in targeting metabolic pathways .

Case Studies

- Anticancer Activity Assessment :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.